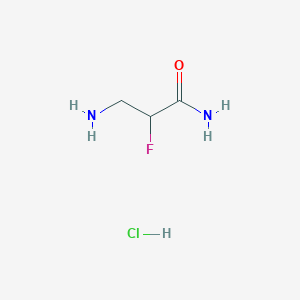

3-amino-2-fluoropropanamide hydrochloride

Description

Overview of Fluoroamino Acid and Amide Analogues in Scientific Inquiry

Within the broader category of fluorinated compounds, fluoroamino acid and amide analogues stand out for their structural resemblance to the fundamental building blocks of life. This mimicry allows them to interact with biological systems, such as enzymes and receptors, in unique ways. The presence of fluorine can enhance binding affinity, block metabolic pathways, and induce specific conformational constraints, making these analogues powerful tools for chemical biology and medicinal chemistry. nih.govresearchgate.net Researchers have extensively explored the synthesis and application of these compounds, leading to the development of enzyme inhibitors, imaging agents, and metabolically stable peptides. mdpi.comnih.gov

The Distinct Role of 3-amino-2-fluoropropanamide (B13225024) hydrochloride as a Research Compound

3-amino-2-fluoropropanamide hydrochloride, identified by the CAS number 1989671-32-0, is a specific example of a fluoroamino amide analogue that serves as a valuable research compound. bldpharm.combiosynth.com Its structure, featuring a primary amine, a fluorine atom at the alpha position to the carbonyl group, and a propanamide backbone, positions it as a versatile building block and a potential bioactive molecule. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various experimental settings. While detailed research exclusively focused on this specific molecule is not extensively published, its structural motifs suggest a significant potential for investigation.

Interdisciplinary Relevance across Organic Synthesis, Chemical Biology, and Medicinal Chemistry

The scientific utility of this compound extends across multiple disciplines. In organic synthesis , it can serve as a chiral precursor for the construction of more complex fluorinated molecules, including peptidomimetics and heterocyclic compounds. princeton.edu General synthetic strategies for related α-fluoro-β-amino acids involve nucleophilic and electrophilic fluorination methods, which could be adapted for the preparation of this compound and its derivatives. mdpi.comnih.gov

In chemical biology , this compound is of interest for its potential to probe biological processes. The fluorine atom can serve as a sensitive reporter for 19F NMR studies, allowing for the investigation of molecular interactions and conformational changes in a biological environment. mdpi.com Furthermore, its structural similarity to natural amino acid amides suggests it could act as an inhibitor or a substrate for various enzymes, providing insights into their mechanisms of action. nih.govnih.gov

In medicinal chemistry , the incorporation of a fluorine atom in a molecule like this compound can lead to improved pharmacological properties. researchgate.netnih.govresearchgate.net The electron-withdrawing nature of fluorine can influence the pKa of the neighboring amino group and the reactivity of the amide bond, potentially enhancing metabolic stability and bioavailability. nih.gov The unique conformational preferences induced by the fluorine atom can also lead to more selective and potent interactions with biological targets. nih.govrsc.org This makes it an attractive scaffold for the development of new therapeutic agents.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound and related compounds, based on available data and general principles of fluorinated organic molecules.

| Property | Value/Description |

| IUPAC Name | 3-amino-2-fluoropropanamide;hydrochloride |

| CAS Number | 1989671-32-0 bldpharm.combiosynth.com |

| Molecular Formula | C₃H₈ClFN₂O |

| Molecular Weight | 142.56 g/mol |

| Appearance | Typically a solid |

| Key Functional Groups | Primary amine, Fluorine, Amide, Hydrochloride salt |

| Predicted XlogP | Data not available |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 3 |

Research Findings

While specific published studies on this compound are limited, the broader research on α-fluoro-β-amino acids and amides provides a strong basis for understanding its potential.

Synthesis

The synthesis of related α-fluoro-β-amino acids often involves the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor® on suitable precursors. mdpi.comnih.gov For instance, the fluorination of a serine derivative could be a potential route to the 2-fluoro-3-aminopropanoic acid core, which could then be converted to the corresponding amide.

Conformational Influence

The presence of a fluorine atom adjacent to an amide group is known to induce specific conformational preferences. nih.gov The gauche effect between the fluorine and the amino group, as well as dipole-dipole interactions, can lead to a more rigid structure compared to its non-fluorinated counterpart. rsc.org This conformational restriction is a key feature that can be exploited in drug design to enhance binding to a specific target.

Biological Activity

Fluorinated amino acids and their derivatives have been shown to act as enzyme inhibitors. nih.govnih.gov For example, they can act as mechanism-based inhibitors or transition-state analogs for enzymes such as proteases and kinases. The electrophilic nature of the carbon-fluorine bond can also lead to covalent modification of enzyme active sites under certain conditions.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-amino-2-fluoropropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7FN2O.ClH/c4-2(1-5)3(6)7;/h2H,1,5H2,(H2,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNSVNKPXZKSAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications in Chemical Biology and Mechanistic Enzymology

Elucidation of Enzyme-Substrate and Enzyme-Inhibitor Interactions

The presence of a fluorine atom in 3-amino-2-fluoropropanamide (B13225024) hydrochloride offers distinct advantages for studying enzyme mechanisms. Its electron-withdrawing nature can significantly influence the electronic environment of the molecule, making it a valuable tool for probing the active sites of enzymes.

Kinetic and Mechanistic Studies of Enzyme Modulation by Fluorinated Amides

Fluorinated amides, such as 3-amino-2-fluoropropanamide hydrochloride, are instrumental in kinetic and mechanistic studies of enzyme modulation. The substitution of hydrogen with fluorine can alter the pKa of nearby functional groups, influencing binding affinities and reaction rates. While specific kinetic data for this compound is not extensively documented in publicly available literature, the broader class of fluorinated amides has been shown to act as inhibitors or alternative substrates for various enzymes. For instance, the introduction of fluorine can stabilize or destabilize transition states, providing insights into the catalytic mechanism. The carbon-fluorine bond's resistance to cleavage can also be exploited to trap enzymatic reactions at intermediate stages, allowing for detailed mechanistic investigation.

Design and Application of this compound as a Biochemical Probe

The unique spectroscopic properties of the fluorine-19 nucleus make this compound an attractive candidate for use as a biochemical probe. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecular interactions in biological systems, as there is no natural background signal in most biological samples. By incorporating ¹⁹F-labeled this compound into a biological system, researchers can directly observe its binding to a target protein and monitor changes in its chemical environment upon interaction. This allows for the determination of binding constants, the identification of binding partners, and the characterization of conformational changes in both the ligand and the protein.

Investigations into Protein-Ligand Binding Dynamics

Understanding the dynamics of how a small molecule binds to its protein target is crucial for drug design and understanding biological function. The structural features of this compound make it a useful model for studying these interactions.

Conformational Studies of Protein-Compound Complexes

Probing Biochemical Pathways and Metabolic Flux

The metabolic stability of fluorinated compounds makes them excellent candidates for tracing biochemical pathways and measuring metabolic flux.

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. nih.gov Stable isotope tracers, typically involving ¹³C or ¹⁵N, are commonly used in MFA. The introduction of a fluorinated molecule like this compound could offer an alternative or complementary approach. Due to the high stability of the C-F bond, the fluorine atom can act as a tag that can be tracked as the molecule is processed through various metabolic pathways. nih.gov This can be particularly useful for studying the metabolism of amino acids and related compounds. By using techniques like mass spectrometry or ¹⁹F NMR, researchers can follow the fate of the fluorinated backbone and identify downstream metabolites, thereby mapping out metabolic networks and quantifying the flux through specific pathways. nih.gov While the specific application of this compound in metabolic flux analysis has not been detailed in available literature, its structure suggests potential for use in probing pathways involving beta-alanine (B559535) or related amino acid metabolism.

No Published Research Found for "this compound" in the Requested Applications

Despite a comprehensive search of scientific literature and databases, no specific research findings or data are available for the chemical compound "this compound" within the contexts of isotopic labeling, metabolic tracing, or the analysis of its influence on biological pathways and pathway dynamics.

Extensive searches were conducted to locate studies pertaining to the use of this compound in chemical biology and mechanistic enzymology, as per the specified outline. These searches included inquiries into its application in metabolic tracing with isotopic labeling, its influence on specific biological pathways, and investigations into the role of its fluorine atom in pathway dynamics.

The search results did not yield any published articles, datasets, or patents detailing the use of this specific compound for the requested applications. While there is a broad body of research on the use of fluorinated amino acids and related molecules in chemical biology and drug discovery, this research does not specifically mention or provide data for this compound. rroij.comrsc.orgnih.govnumberanalytics.comnih.govrsc.org

Information was found for structurally related but distinct compounds, such as 3-aminopropanamide (B1594134) hydrochloride and (2R)-3-amino-2-fluoropropanoic acid. nih.govnih.gov However, no data is available for the hydrochloride salt of 3-amino-2-fluoropropanamide.

The general principles of using fluorinated compounds in enzymology and chemical biology are well-established. The introduction of fluorine can significantly alter the properties of a molecule, making it a valuable tool for studying enzyme mechanisms and biological pathways. rroij.comnih.govresearchgate.net Fluorine's high electronegativity and the strength of the carbon-fluorine bond can influence a molecule's metabolic stability, binding affinity to enzymes, and can be used as a probe in NMR studies. nih.govnih.govresearchgate.net

However, without specific studies on "this compound," any discussion of its role in the requested areas would be purely speculative and not based on scientific evidence. Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the outlined sections and subsections as requested.

Role As a Chiral Building Block in Complex Molecular Synthesis

Precursor in Stereospecific Organic Synthesis

The utility of 3-amino-2-fluoropropanamide (B13225024) hydrochloride as a precursor in stereospecific organic synthesis lies in its inherent chirality and the presence of the influential fluorine atom. Stereospecific synthesis, which involves the conversion of a stereoisomeric starting material into a stereoisomeric product, is crucial in the development of pharmaceuticals, where the biological activity of enantiomers can differ significantly. General strategies for the stereoselective synthesis of fluorinated amino acids often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. nih.govelsevierpure.com

While specific literature detailing the direct use of 3-amino-2-fluoropropanamide hydrochloride is not abundant, its potential as a precursor for stereodefined fluorinated amino acid and peptide analogues can be inferred from established synthetic methodologies. The synthesis of peptides containing fluorinated amino acids is a well-established field, with solid-phase peptide synthesis (SPPS) being a common method for their elaboration. nih.gov

The general approach would involve utilizing the chiral core of this compound and modifying its functional groups to build more complex amino acid or peptide structures. For instance, the primary amine could be protected and the amide group hydrolyzed to the corresponding carboxylic acid, yielding a protected β-amino acid. This resulting fluorinated amino acid could then be used in peptide synthesis. The presence of the fluorine atom can impart unique conformational constraints and metabolic stability to the resulting peptides. nih.gov

Table 1: Potential Synthetic Transformations of this compound for Peptide Analogue Synthesis

| Starting Material | Reagents and Conditions | Product | Application |

| This compound | 1. Amine protection (e.g., Boc-anhydride) 2. Hydrolysis of amide (e.g., acid or base) | N-protected-3-amino-2-fluoropropanoic acid | Monomer for solid-phase or solution-phase peptide synthesis. |

| This compound | 1. N-acylation with an amino acid 2. Further peptide couplings | Fluorinated dipeptide or polypeptide | Creation of peptide analogues with modified properties. |

This table represents potential synthetic routes based on general organic chemistry principles.

The incorporation of fluorinated building blocks into biologically active scaffolds is a proven strategy to enhance the pharmacological properties of a drug candidate. Amino acids and their derivatives are versatile hubs for the construction of such scaffolds. mdpi.com The this compound scaffold could be incorporated into molecules targeting a wide range of biological processes. For example, fluorinated amino acids have been used to create analogues of natural products with improved stability or altered receptor binding affinities. nih.gov

Utilization in the Construction of Diverse Organic Scaffolds

Beyond peptide synthesis, the functional groups of this compound allow for its use in the construction of a variety of other organic scaffolds. The primary amine can participate in a range of C-N bond-forming reactions, such as reductive amination or the formation of heterocycles. The amide functionality can also be a handle for further chemical transformations. The stereocenter and the fluorine atom add layers of complexity and potential for creating unique three-dimensional structures.

Development of Advanced Precursors for Specialty Chemicals Research

The development of advanced precursors from readily available chiral building blocks is a key driver of innovation in specialty chemicals research. This compound can serve as a starting point for the synthesis of more complex fluorinated molecules with potential applications in areas such as liquid crystals, chiral catalysts, and advanced polymers. The principles of stereoselective synthesis, starting from a chiral precursor like this compound, are fundamental to creating materials with tailored properties. elsevierpure.com

Radiochemistry and Molecular Imaging Research Applications

Strategies for Fluorine-18 Radiolabeling of 3-amino-2-fluoropropanamide (B13225024) hydrochloride Derivatives

There is no specific information available in the scientific literature on the Fluorine-18 radiolabeling of 3-amino-2-fluoropropanamide hydrochloride derivatives. However, general strategies for incorporating Fluorine-18 into molecules, particularly amino acid analogues, are well-documented. These methods typically involve either direct nucleophilic substitution or the use of prosthetic groups.

In the context of a molecule like this compound, a common theoretical approach would be nucleophilic substitution on a suitable precursor. This would involve synthesizing a precursor molecule where a leaving group is positioned at the desired site of fluorination. The leaving group would then be displaced by [¹⁸F]fluoride. The choice of leaving group and reaction conditions would be critical to optimize the radiochemical yield and purity of the final product.

Another general strategy is the use of ¹⁸F-labeled prosthetic groups. These are small, reactive molecules that are first radiolabeled with Fluorine-18 and then conjugated to the target molecule. This multi-step approach can be advantageous when direct fluorination is challenging.

Development of Novel Radiotracers for Positron Emission Tomography (PET) Research

The development of novel PET radiotracers is a meticulous process aimed at creating probes that can visualize and quantify specific biological processes in vivo. Amino acid analogues are a significant class of PET tracers, often used for imaging tumors due to their increased uptake in cancer cells to support rapid proliferation.

Currently, there is no evidence in the scientific literature to suggest that this compound has been developed or investigated as a PET radiotracer. The development pipeline for a new radiotracer involves design, synthesis, and extensive preclinical and clinical evaluation. The absence of any of these stages in published literature for this specific compound suggests it is not a current candidate in the field of PET research.

Preclinical Evaluation of Radiotracer Target Engagement and Biodistribution Methodology

Preclinical evaluation is a critical step in the development of any new radiopharmaceutical. This stage involves in vitro and in vivo studies to assess the tracer's stability, affinity for its target, and its distribution throughout the body (biodistribution).

As there are no reports of this compound being developed as a radiotracer, there is consequently no information on its preclinical evaluation. Methodologies for such an evaluation would typically involve cell culture studies to determine uptake and binding, followed by animal studies to assess biodistribution, pharmacokinetics, and radiation dosimetry. These studies are essential to establish the safety and efficacy of a potential new radiotracer before it can be considered for human use.

Advanced Characterization and Spectroscopic Analysis in Research

Spectroscopic Techniques for Structural Elucidation of Complex Fluorinated Amides

The structural elucidation of fluorinated amides like 3-amino-2-fluoropropanamide (B13225024) hydrochloride relies on a combination of spectroscopic methods. These techniques probe the molecular structure at the atomic level, providing definitive evidence of the compound's constitution and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique.

¹H NMR (Proton NMR) provides information about the number and environment of hydrogen atoms. In 3-amino-2-fluoropropanamide hydrochloride, one would expect to see distinct signals for the protons of the aminomethyl (-CH₂NH₃⁺) group, the methine (-CHF) group, and the amide (-CONH₂) group. The coupling between adjacent protons and between protons and the fluorine atom (H-F coupling) provides critical connectivity information.

¹³C NMR (Carbon NMR) reveals the different carbon environments within the molecule. Signals corresponding to the carbonyl carbon, the fluorine-bearing carbon, and the carbon of the aminomethyl group would be expected at characteristic chemical shifts.

¹⁹F NMR (Fluorine NMR) is particularly valuable for fluorinated compounds. nih.govacs.org It provides a direct signal for the fluorine atom, and its chemical shift is highly sensitive to the local electronic environment. acs.org The simplicity of the ¹⁹F NMR spectrum can offer a clear indication of the fluorine's presence and its coupling with neighboring protons can further confirm the structure. youtube.com The hyper-responsiveness of the fluorine chemical shift makes it a sensitive probe for structural characterization. acs.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. libretexts.org

The spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (as an ammonium (B1175870) salt) and the primary amide. libretexts.org

A strong carbonyl (C=O) stretching absorption is a key feature for amides, typically appearing in the region of 1650-1700 cm⁻¹. libretexts.org

The C-F bond also gives rise to a strong absorption band, usually in the 1000-1400 cm⁻¹ region.

Hydrogen bonding can cause broadening and shifts in the N-H and C=O stretching frequencies. libretexts.org

Table 1: Representative Spectroscopic Data for Structural Elucidation

| Technique | Observed Feature | Expected Chemical Shift / Frequency Range | Structural Interpretation |

|---|---|---|---|

| ¹H NMR | -CHF- | ~4.5 - 5.5 ppm | Proton attached to the fluorine-bearing carbon, split by adjacent protons and fluorine. |

| -CH₂-NH₃⁺ | ~3.0 - 4.0 ppm | Protons of the aminomethyl group adjacent to the chiral center. | |

| -CONH₂ | ~7.0 - 8.5 ppm | Protons of the primary amide group. | |

| ¹³C NMR | -C=O | ~165 - 175 ppm | Carbonyl carbon of the amide. |

| -CHF- | ~85 - 95 ppm (doublet due to C-F coupling) | Carbon atom bonded to fluorine. | |

| -CH₂-NH₃⁺ | ~40 - 50 ppm | Carbon of the aminomethyl group. | |

| ¹⁹F NMR | -CF | Highly variable, dependent on standard | A single resonance (doublet of triplets) confirming the fluorine environment. |

| IR | C=O Stretch | ~1680 cm⁻¹ | Carbonyl group of a primary amide. libretexts.org |

| N-H Stretch | ~3100-3500 cm⁻¹ | N-H bonds of the amide and ammonium groups. libretexts.org | |

| C-F Stretch | ~1000 - 1400 cm⁻¹ | Carbon-fluorine bond. |

Chromatographic and Mass Spectrometric Methods for Purity and Identity Confirmation

To ensure the quality and identity of a sample of this compound, chromatographic and mass spectrometric methods are indispensable. These techniques separate the target compound from any impurities and provide an accurate mass measurement, confirming its elemental composition.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing purity.

A reversed-phase HPLC method, likely using a C18 column, would be employed to separate the polar this compound from non-polar impurities. google.com

The mobile phase would typically consist of a mixture of water (often with a buffer like phosphate) and an organic solvent such as acetonitrile (B52724) or methanol. google.com

Detection is commonly achieved using an ultraviolet (UV) detector, as the amide functional group has a weak UV chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

Gas Chromatography (GC) can also be used, although it may require derivatization of the polar analyte to increase its volatility. google.com

Mass Spectrometry (MS) is used for identity confirmation by determining the mass-to-charge ratio (m/z) of the molecule.

When coupled with a chromatographic system (LC-MS or GC-MS), it provides a powerful analytical combination. jgtps.com

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, and it would typically be used in positive ion mode to detect the protonated molecule [M+H]⁺.

The exact mass measurement obtained from high-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₃H₈ClFN₂O) with high confidence. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide further structural verification. jgtps.com

Table 2: Typical Methods for Purity and Identity Confirmation

| Technique | Column/Analyzer | Mobile Phase/Conditions | Purpose |

|---|---|---|---|

| HPLC-UV | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile/Water gradient with a buffer (e.g., 0.1% Phosphoric Acid) | Quantify purity by separating the main compound from impurities. |

| LC-MS (ESI) | Quadrupole or Time-of-Flight (TOF) | Same as HPLC | Confirm molecular weight (Expected [M+H]⁺ for C₃H₇FN₂O at m/z 105.06) and identify impurities. |

| GC-MS | Capillary column (e.g., DB-5ms) | Temperature programming; may require prior derivatization of the sample. | Separate and identify volatile impurities. jgtps.com |

Chiral Analytical Methods for Enantiomeric Purity Assessment

Since 3-amino-2-fluoropropanamide contains a stereocenter at the C2 position, it exists as a pair of enantiomers (R and S). Determining the enantiomeric purity is critical, as different enantiomers can have distinct biological properties.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for resolving enantiomers.

Direct Methods : This approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or crown ether-based phases are often effective for separating chiral amines and amino acid derivatives. hplc.eu

Indirect Methods : This involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (like a C18). google.comnih.gov

The separated enantiomers or diastereomers are then quantified, typically using a UV detector or a mass spectrometer. The use of LC-MS for this analysis provides high sensitivity and selectivity, allowing for the accurate determination of even small amounts of the undesired enantiomer. nih.govnih.gov

Table 3: Common Chiral Analytical Strategies

| Method | Approach | Typical Conditions | Outcome |

|---|---|---|---|

| Chiral HPLC (Direct) | Enantioseparation on a Chiral Stationary Phase (CSP) | Column: Chiralpak® or similar polysaccharide-based CSP. Mobile Phase: Typically a mixture of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol). | Baseline separation of the R and S enantiomers, allowing for direct quantification of enantiomeric excess (% ee). |

| Chiral HPLC (Indirect) | Derivatization with a chiral agent (e.g., Marfey's reagent) followed by separation on an achiral column. nih.gov | Column: Standard C18. Derivatizing Agent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Mobile Phase: Acetonitrile/Water gradient. nih.gov | Formation of diastereomers which are then separated and quantified. |

| Chiral GC | Separation on a chiral capillary column. | Column: e.g., Cyclodextrin-based chiral phase. Requires derivatization to increase volatility. | Separation of enantiomers in the gas phase. |

Computational and Theoretical Investigations

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic nature of a molecule. These studies, typically employing methods like Density Functional Theory (DFT), could elucidate the distribution of electrons within 3-amino-2-fluoropropanamide (B13225024) hydrochloride, which in turn governs its reactivity. Key parameters that would be calculated include molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential maps, and atomic charges. This information would be critical in predicting how the molecule might interact with biological targets.

Table 1: Hypothetical Quantum Mechanical Properties of 3-amino-2-fluoropropanamide hydrochloride (Note: The following data is illustrative and not based on actual experimental or computational results.)

| Property | Calculated Value | Significance |

| HOMO Energy | - | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | - | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | - | Relates to the molecule's chemical stability and reactivity. |

| Dipole Moment | - | Provides insight into the molecule's polarity and solubility. |

Molecular Modeling and Docking Simulations for Predictive Design

Building upon the electronic structure, molecular modeling and docking simulations could predict the interaction of this compound with specific biological targets, such as enzymes or receptors. These simulations would involve creating a three-dimensional model of the compound and "docking" it into the active site of a target protein. The results would be scored based on the predicted binding affinity and a detailed analysis of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) could be performed. This predictive design process is instrumental in the early stages of drug discovery.

Conformational Analysis and Stereochemical Predictions

The biological activity of a molecule is often highly dependent on its three-dimensional shape or conformation. Conformational analysis of this compound would involve exploring its potential low-energy shapes. Given the presence of a stereocenter at the second carbon (C2), this analysis would also be crucial for understanding the properties of its different stereoisomers. Theoretical predictions of the relative stabilities of these conformers and stereoisomers would provide a basis for understanding which forms are likely to be biologically active.

Future Perspectives and Emerging Research Directions

Integration with Automated Synthesis and High-Throughput Screening Paradigms

The evolution of drug discovery and materials science is increasingly reliant on automation and high-throughput methodologies to accelerate the pace of innovation. youtube.com The structure of 3-amino-2-fluoropropanamide (B13225024) hydrochloride is well-suited for these modern research paradigms.

Fluorinated amino acids are valuable components in peptide science. rsc.org The presence of the primary amine and the amide functionality in 3-amino-2-fluoropropanamide hydrochloride suggests its potential utility in automated peptide synthesis. Solid-phase peptide synthesis (SPPS), a technique that is readily automated, could incorporate this fluorinated building block into novel peptide sequences. nih.govgoogle.com The introduction of the fluorine atom can induce specific conformational constraints and enhance metabolic stability, properties that are highly sought after in peptide-based therapeutics. mdpi.com However, the electron-withdrawing nature of the adjacent fluorine atom may influence the nucleophilicity of the amine, potentially requiring optimization of coupling conditions in automated synthesis protocols. mdpi.com

Furthermore, the compound is an ideal candidate for High-Throughput Screening (HTS) campaigns, particularly those leveraging ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The fluorine atom provides a unique spectroscopic handle with high sensitivity and no background interference from biological samples. nih.govacs.org In a technique known as FAXS (Fluorine chemical shift Anisotropy and eXchange for Screening), a fluorine-containing molecule can be used as a "spy" molecule in competition binding experiments to screen large compound libraries for binders to a specific biological target. nih.govacs.org this compound could be used either as a fragment in library construction or as a core scaffold for developing ¹⁹F NMR probes for HTS.

Exploration of Novel Bio-conjugation and Prodrug Strategies

The development of targeted therapies and strategies to improve the pharmacokinetic profiles of drugs are central themes in pharmaceutical sciences. This compound offers a versatile scaffold for both bioconjugation and prodrug design.

Bioconjugation: The primary amine of the molecule is a readily available functional group for conjugation to other molecules, such as proteins, antibodies, or nanoparticles. thermofisher.com This process, known as bioconjugation, can be used to attach the fluorinated moiety as a payload or a targeting ligand. The fluorine atom can serve as a ¹⁹F NMR or Positron Emission Tomography (PET) imaging label if ¹⁸F is used, allowing for the tracking and quantification of the bioconjugate in vitro and in vivo. acs.org

Prodrug Strategies: Prodrugs are inactive precursors that are metabolically converted into an active drug. nih.gov This approach is often used to enhance properties like solubility, stability, or membrane permeability. nih.gov Fluorination has been shown to be a valuable strategy in prodrug design, capable of enhancing therapeutic efficacy and stability. nih.govnih.govrsc.org The amine or amide groups of this compound could be derivatized to create prodrugs. For instance, creating an amide bond with another therapeutic agent could yield a prodrug that releases the active drug upon enzymatic cleavage in a target tissue. Amino acids are frequently used as promoieties to target transporters like PEPT1, and this fluorinated β-amino acid amide could be explored for similar purposes. nih.gov

Development of Next-Generation Fluorinated Probes for Systems Biology

Systems biology aims to understand the complex interactions within biological systems. This requires sophisticated tools to probe and visualize cellular processes in real-time. Fluorinated molecules are emerging as powerful probes for these applications. nih.gov

The defining feature of this compound for this purpose is its fluorine atom. The stable ¹⁹F isotope is an exceptional NMR probe. nih.gov By incorporating this compound into peptides or small molecule inhibitors, researchers can study drug-target engagement, protein folding, and allosteric regulation directly in complex biological mixtures. Computational studies have shown that fluorine can influence local water networks and participate in specific interactions within protein binding pockets, information that is critical for rational drug design. nih.govacs.org

Furthermore, if synthesized with the radioactive ¹⁸F isotope, this compound becomes a precursor for PET imaging agents. nih.gov Fluorinated amino acids are of particular interest for oncology imaging, as many cancer cells exhibit upregulated amino acid transport to fuel their rapid proliferation. nih.gov A PET tracer based on this compound could potentially be used to visualize and quantify this metabolic activity, aiding in cancer diagnosis and monitoring treatment response. The development of an automated synthesis for an ¹⁸F-labeled version would be a critical step toward this goal. nih.gov

Q & A

Q. What are the optimal synthesis routes for 3-amino-2-fluoropropanamide hydrochloride, and how can purity be ensured?

The synthesis typically involves fluorination of a precursor followed by amidation and salt formation. Key steps include:

- Fluorination : Introducing fluorine via nucleophilic substitution or electrophilic fluorinating agents under anhydrous conditions .

- Amidation : Coupling the fluorinated intermediate with an appropriate acylating agent.

- Purification : Techniques like high-performance liquid chromatography (HPLC) or recrystallization are critical for achieving ≥98% purity, as described for structurally similar fluorinated amino acid derivatives .

- Characterization : Use NMR (e.g., and NMR) and mass spectrometry to confirm structural integrity .

Q. How does the fluorine substituent influence the compound’s solubility and stability?

The fluorine atom increases hydrophobicity, reducing aqueous solubility but enhancing lipid membrane permeability. Stability is pH-dependent:

- Acidic conditions : The hydrochloride salt form improves solubility in polar solvents (e.g., water or methanol) .

- Thermal stability : Differential scanning calorimetry (DSC) studies on analogous compounds show decomposition temperatures >150°C, suggesting robustness in standard lab conditions .

Q. What analytical techniques are recommended for characterizing this compound?

- Structural confirmation : NMR (to verify fluorination) and IR spectroscopy (to identify amide C=O stretches at ~1650 cm) .

- Purity assessment : HPLC with UV detection (λ = 210–230 nm) and elemental analysis to validate stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its non-fluorinated analogs?

Discrepancies often arise from fluorine’s electronegativity and steric effects. Strategies include:

- Binding assays : Compare affinity for target proteins (e.g., kinases or GPCRs) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Computational modeling : Density functional theory (DFT) calculations to evaluate fluorine’s impact on molecular docking and binding pocket interactions .

- Metabolic stability : Assess liver microsome stability; fluorination may reduce CYP450-mediated degradation compared to non-fluorinated analogs .

Q. What strategies optimize the compound’s reactivity for derivatization in drug discovery?

The amino and fluorinated groups enable site-specific modifications:

- Acylation/alkylation : React the amine with activated esters (e.g., NHS esters) under mild basic conditions (pH 7–8) .

- Protection-deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the amine during multi-step syntheses .

- Electrophilic substitution : Leverage fluorine’s electron-withdrawing effect to direct reactions on the aromatic ring .

Q. How do structural analogs with varied fluorination patterns compare in pharmacological profiles?

Systematic comparisons involve:

- SAR studies : Synthesize analogs with fluorine at positions 2, 3, or 4 on the phenyl ring and evaluate potency in cellular assays (e.g., IC in cancer cell lines) .

- Pharmacokinetics : Measure logP, plasma protein binding, and half-life in rodent models to correlate fluorination with bioavailability .

Methodological Considerations

Q. What precautions are necessary when handling this compound in aqueous environments?

- Hydrolysis risk : The amide bond may degrade under prolonged exposure to high pH (>9). Use buffered solutions (pH 4–7) for storage .

- Light sensitivity : Fluorinated compounds can undergo photodegradation; store in amber vials at –20°C .

Q. How can researchers address low yields in large-scale synthesis?

- Process optimization : Implement continuous flow chemistry to improve reaction control and reduce side products .

- Catalyst screening : Test palladium or copper catalysts for fluorination steps to enhance efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.